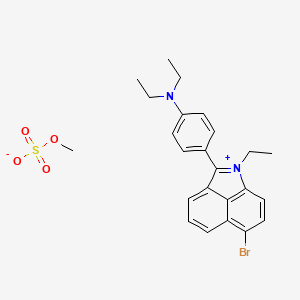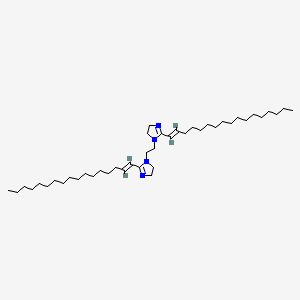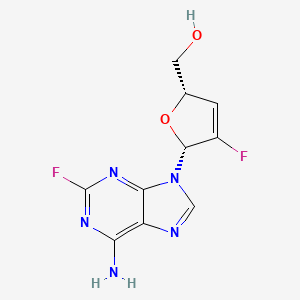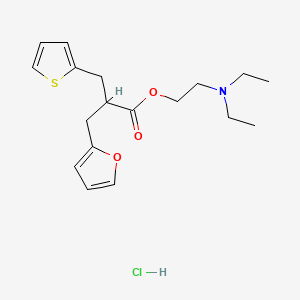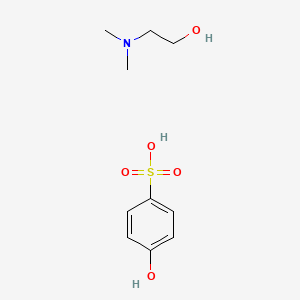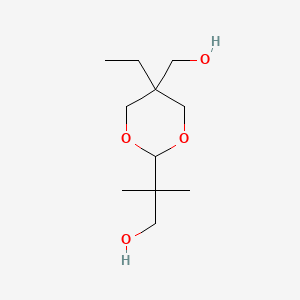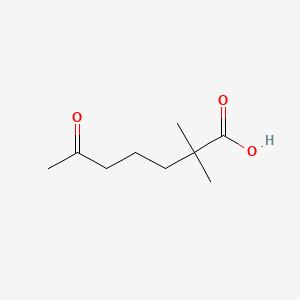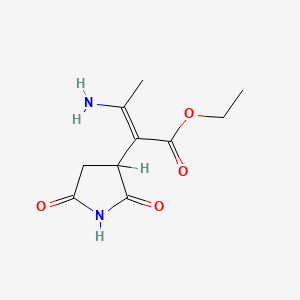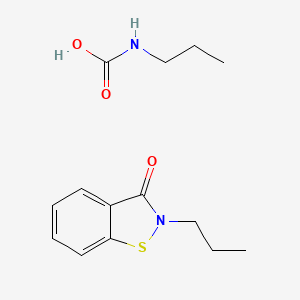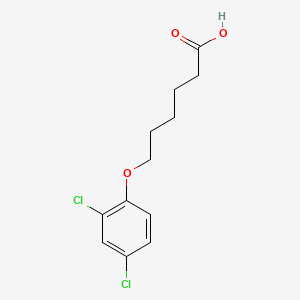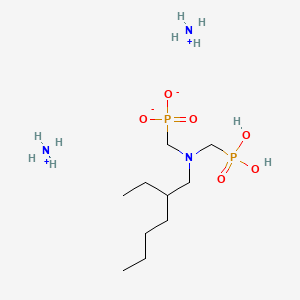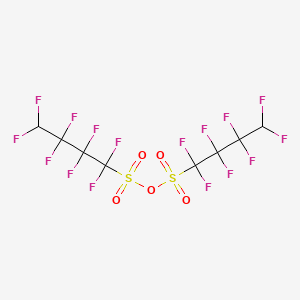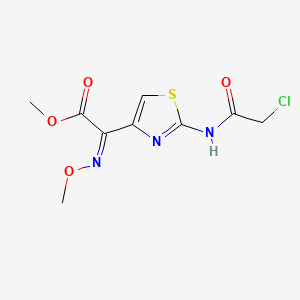
Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas.
Introduction of the Chloroacetamido Group: This step involves the reaction of the thiazole intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Methoxyimino Group Addition:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamido group.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidized thiazole derivatives.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring can interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-carboxylate: Similar structure but with a carboxylate group instead of an acetate.
Methyl (Z)-2-(bromoacetamido)-alpha-(methoxyimino)thiazol-4-acetate: Similar structure but with a bromoacetamido group instead of chloroacetamido.
Uniqueness
Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for specific interactions with biological targets, while the methoxyimino group can modulate the compound’s electronic properties.
Propriétés
Numéro CAS |
65243-10-9 |
|---|---|
Formule moléculaire |
C9H10ClN3O4S |
Poids moléculaire |
291.71 g/mol |
Nom IUPAC |
methyl (2Z)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate |
InChI |
InChI=1S/C9H10ClN3O4S/c1-16-8(15)7(13-17-2)5-4-18-9(11-5)12-6(14)3-10/h4H,3H2,1-2H3,(H,11,12,14)/b13-7- |
Clé InChI |
DSUKGTNPMZEBAZ-QPEQYQDCSA-N |
SMILES isomérique |
COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)CCl |
SMILES canonique |
COC(=O)C(=NOC)C1=CSC(=N1)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


